Tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate
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Overview
Description
Tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate is a synthetic organic compound with the molecular formula C18H23F3N2O3 It is characterized by the presence of a tert-butyl group, a trifluoroacetyl group, and a piperidine ring attached to a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the trifluoroacetyl group. The final step involves the attachment of the tert-butyl group and the phenylcarbamate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group and piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate: Similar in structure but with different functional groups.
Tert-butyl N-(2,2,2-trifluoroacetyl)carbamate: Another related compound with distinct chemical properties.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
tert-butyl N-[4-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c1-17(2,3)26-16(25)22-14-6-4-12(5-7-14)13-8-10-23(11-9-13)15(24)18(19,20)21/h4-7,13H,8-11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIDVEHCVFKCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCN(CC2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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